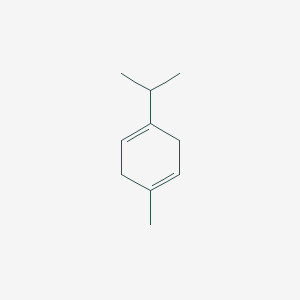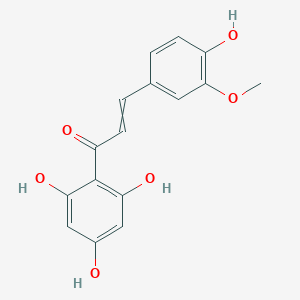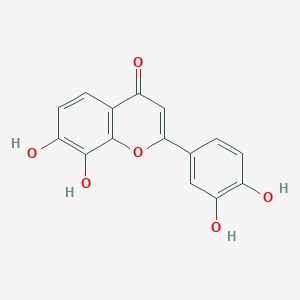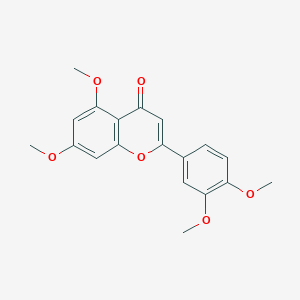
5,3',4'-Trihydroxyflavone
Übersicht
Beschreibung
5,3’,4’-Trihydroxyflavone is a nonmutagenic flavonoid shown to inhibit cell proliferation, angiogenesis, and protein kinase . It also induces apoptosis in breast cancer cells .
Synthesis Analysis
The synthesis of 3,7,4΄-trihydroxyflavone (resokaempferol), a compound similar to 5,3’,4’-Trihydroxyflavone, was achieved from 2,2΄,4-trihydroxychalcone by H2O2/NaOH .
Molecular Structure Analysis
The molecular structure of 5,3’,4’-Trihydroxyflavone is complexed with the flavonoids and its molecular dynamics simulation revealed that Glu113 forms a hydrogen bond with the flavonoid inhibitors .
Chemical Reactions Analysis
Unfortunately, there is limited information available on the chemical reactions of 5,3’,4’-Trihydroxyflavone .
Physical And Chemical Properties Analysis
5,3’,4’-Trihydroxyflavone has a molecular formula of C15H10O5, an average mass of 270.237 Da, and a monoisotopic mass of 270.052826 Da . It has a boiling point of 544.4±50.0 °C at 760 mmHg, a density of 1.5±0.1 g/cm3, and a vapor pressure of 0.0±1.5 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Nutraceutical Potential
Tricin, a derivative of 5,3',4'-Trihydroxyflavone, found in cereal grains, is recognized for its potential health benefits. It is suggested that tricin could be utilized as a nutraceutical, and there is interest in the metabolic engineering of cereal grains to enhance their tricin content (Zhou, Fukushi, Wollenweber, Ibrahim, 2008).
Antioxidant and Anti-Inflammatory Activities
Trihydroxyflavones, including 5,3',4'-Trihydroxyflavone, have shown potential as antioxidants and anti-inflammatory agents. They are effective in scavenging reactive oxygen and nitrogen species and inhibiting proinflammatory pathways mediated by cyclooxygenase and 5-lipoxygenase enzymes (Gomes, Couto, Alves, Dias, Freitas, Porto, Duarte, Fernandes, 2012).
Neuroprotective and Antioxidant Properties
3-Fluorinated derivatives of 5,3',4'-Trihydroxyflavone have been synthesized, displaying enhanced antioxidant activity while retaining neuroprotective properties. These compounds also serve as NMR probes for detecting structural changes during radical scavenging actions (Alshammari, Kucheryavy, Ashpole, Colby, 2020).
Potential Antiangiogenic and Immunomodulatory Effects
Apigenin, a variant of 5,3',4'-Trihydroxyflavone, exhibits antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory effects. It affects cellular metabolism and has been studied for its potential therapeutic applications in various diseases (Ghițu, Schwiebs, Radeke, Avram, Zupkó, Bor, Pavel, Dehelean, Oprean, Bojin, Farcas, Şoica, Duicu, Danciu, 2019).
Anticancer and DNA Binding Properties
Baicalein, another derivative of 5,3',4'-Trihydroxyflavone, is known for its broad spectrum of biological activities. Studies reveal its structural characteristics and suggest its potential for intercalation within DNA double helix, which could be relevant for its anticancer properties (Rossi, Meyer, Constantinou, Caruso, Castelbuono, O’Brien, Narasimhan, 2001).
Inhibition of Osteoclast Formation
A study identified 3',4',7-Trihydroxyflavone as an inhibitor of osteoclast formation, suggesting its potential in treating diseases related to bone density and strength (Kang, Lee, Moon, Yim, 2015).
Anti-HIV and Antiviral Activities
5,6,7-Trihydroxyflavone, closely related to 5,3',4'-Trihydroxyflavone, has demonstrated potent inhibitory effects on the activities of reverse transcriptases from various viruses, indicating its potential as an antiviral agent (Ono, Nakane, Fukushima, Chermann, Barré-Sinoussi, 1989).
Allelopathic Potential
Isoflavones derived from 5,3',4'-Trihydroxyflavone have been identified in the root exudate of Desmodium uncinatum, showing potential allelopathic effects that could be utilized in agricultural practices (Tsanuo, Hassanali, Hooper, Khan, Kaberia, Pickett, Wadhams, 2003).
Wirkmechanismus
Target of Action
The primary targets of 5,3’,4’-Trihydroxyflavone are enzymes involved in various biochemical processes. For instance, it has been reported to inhibit the activity of glutathione S-transferase Noppera-bo (Nobo), an enzyme used for the biosynthesis of the insect steroid hormone ecdysone, in the yellow fever mosquito Aedes aegypti .
Mode of Action
5,3’,4’-Trihydroxyflavone interacts with its targets by forming a hydrogen bond with specific amino acids in the target proteins. For example, in the case of Nobo, a hydrogen bond is formed with Glu113, which is crucial for the inhibitory activity of the flavonoids against Nobo .
Biochemical Pathways
The inhibition of Nobo by 5,3’,4’-Trihydroxyflavone affects the biosynthesis of the insect steroid hormone ecdysone . This hormone plays a crucial role in the development and reproduction of insects, and its disruption can lead to the suppression of larval development .
Pharmacokinetics
Flavonoids in general are known to have reduced water solubility and greater permeability, which allows them to easily pass through the plasma membrane of the host body .
Result of Action
The result of the action of 5,3’,4’-Trihydroxyflavone is the inhibition of the target enzymes, leading to the disruption of the associated biochemical pathways. For example, the inhibition of Nobo leads to the suppression of ecdysone biosynthesis, which in turn suppresses the development of Aedes aegypti larvae .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-5-4-8(6-11(9)18)14-7-12(19)15-10(17)2-1-3-13(15)20-14/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPQYWKYYDYOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173602 | |
| Record name | 5,3',4'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19852-25-6 | |
| Record name | 5,3',4'-Trihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019852256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,3',4'-Trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of 5,3',4'-Trihydroxyflavone?
A1: 5,3',4'-Trihydroxyflavone has been isolated from various plant sources, including:
- Vernonia eremophila: This plant species yielded 5,3',4'-Trihydroxyflavone alongside glaucolide B, a compound with molluscicidal and antimicrobial properties. []
- Dioscorea bulbifera L. (Air Potato): This plant is the first reported source of 5,3',4'-Trihydroxyflavone. []
- Salam Leaves (Eugenia polyantha): Characterization studies identified 5,3',4'-Trihydroxyflavone or its 3-C-glycoside within the n-butanol fraction of Salam leaves. []
Q2: Has 5,3',4'-Trihydroxyflavone demonstrated any potential for inhibiting enzymes?
A2: Yes, research suggests that 5,3',4'-Trihydroxyflavone might have inhibitory activity against α-glucosidase. This enzyme plays a key role in carbohydrate digestion and metabolism. Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. []
Q3: What is the molecular formula and weight of 5,3',4'-Trihydroxyflavone?
A3: The molecular formula of 5,3',4'-Trihydroxyflavone is C15H10O5. It has a molecular weight of 270.24 g/mol.
Q4: Are there any studies exploring the potential antiviral activity of 5,3',4'-Trihydroxyflavone?
A4: Yes, in silico studies have investigated 5,3',4'-Trihydroxyflavone as a potential inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme in viral replication. Further investigation using fluorescence resonance energy transfer (FRET) and cytopathic effect (CPE) assays indicated some level of inhibitory activity against 3CLpro. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















